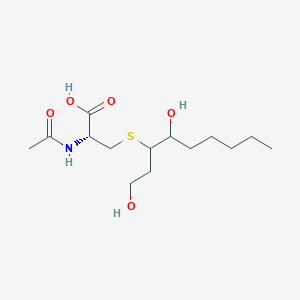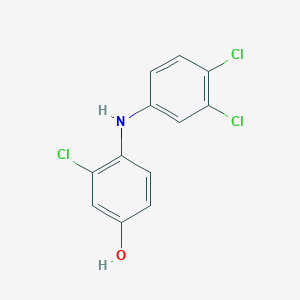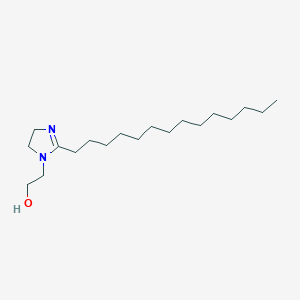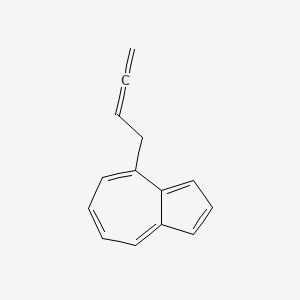
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is a synthetic compound that belongs to the class of cysteine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 1,4-dihydroxynonan-3-yl group. This can be achieved through a series of organic reactions including nucleophilic substitution and oxidation-reduction reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group or the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes and signal transduction pathways.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(1,4-dihydroxynonan-3-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is unique due to the presence of both the acetyl and 1,4-dihydroxynonan-3-yl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
158822-69-6 |
|---|---|
分子式 |
C14H27NO5S |
分子量 |
321.44 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,4-dihydroxynonan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H27NO5S/c1-3-4-5-6-12(18)13(7-8-16)21-9-11(14(19)20)15-10(2)17/h11-13,16,18H,3-9H2,1-2H3,(H,15,17)(H,19,20)/t11-,12?,13?/m0/s1 |
InChIキー |
ARTIYUHAZAUEFO-HIFPTAJRSA-N |
異性体SMILES |
CCCCCC(C(CCO)SC[C@@H](C(=O)O)NC(=O)C)O |
正規SMILES |
CCCCCC(C(CCO)SCC(C(=O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)

![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
